molecular formula C19H32O3 B1208967 Annosquamosin B CAS No. 177742-56-2

Annosquamosin B

Cat. No.: B1208967
CAS No.: 177742-56-2
M. Wt: 308.5 g/mol
InChI Key: NICDFCNOCPZHTJ-KEBKBFKPSA-N
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Description

Annosquamosin B is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Annosquamosin B typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of hydroxyl and methyl groups through various functional group transformations.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Annosquamosin B undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.

    Substitution: Replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM) and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Annosquamosin B has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Annosquamosin B involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, its tetracyclic structure may enable it to fit into specific binding sites, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    Annosquamosin B: Unique due to its specific stereochemistry and functional groups.

    Other Tetracyclic Compounds: Such as tetracyclines and steroids, which share a similar core structure but differ in functional groups and biological activity.

Properties

CAS No.

177742-56-2

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(4S,5R,9S,10R,13R,14S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-diol

InChI

InChI=1S/C19H32O3/c1-16-7-3-8-17(2,21)14(16)6-9-18-10-13(4-5-15(16)18)19(22,11-18)12-20/h13-15,20-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18?,19-/m1/s1

InChI Key

NICDFCNOCPZHTJ-KEBKBFKPSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)O

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)O

Synonyms

19-nor-ent-kaurane-4alpha,16beta,17-triol
annosquamosin B

Origin of Product

United States

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